molecular formula C18H17F3N2O4 B2923286 7-methoxy-5-oxo-N-(2-(trifluoromethoxy)benzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034607-32-2

7-methoxy-5-oxo-N-(2-(trifluoromethoxy)benzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2923286
CAS No.: 2034607-32-2
M. Wt: 382.339
InChI Key: CYEYJZROVDCVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-5-oxo-N-(2-(trifluoromethoxy)benzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a useful research compound. Its molecular formula is C18H17F3N2O4 and its molecular weight is 382.339. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of Novel Compounds : Various studies focused on the synthesis of novel compounds with potential therapeutic applications. For example, research by Abu‐Hashem et al. (2020) described the synthesis of new heterocyclic compounds with significant anti-inflammatory and analgesic activities, indicating the potential of complex molecules in medical research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antitumor Agents : Stevens et al. (1984) developed compounds with curative activity against leukemia, highlighting the application of synthetic chemistry in discovering new cancer treatments (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).

  • Antiviral and Antimicrobial Activity : Research into benzamide-based 5-aminopyrazoles demonstrated significant activity against the H5N1 influenza virus, showcasing the potential of synthesized compounds in antiviral applications (Hebishy, Salama, & Elgemeie, 2020).

Chemical Synthesis Techniques

  • Practical Synthesis Methods : Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, demonstrating the importance of efficient synthesis techniques in pharmaceutical development (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

  • Novel Synthetic Routes : A study by Hebishy et al. (2020) described a new synthesis route for benzamide-based 5-aminopyrazoles, highlighting advancements in chemical synthesis that facilitate the exploration of new therapeutic agents (Hebishy, Salama, & Elgemeie, 2020).

Properties

IUPAC Name

7-methoxy-5-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4/c1-26-14-9-15(24)23-8-4-6-12(23)16(14)17(25)22-10-11-5-2-3-7-13(11)27-18(19,20)21/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEYJZROVDCVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NCC3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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